2-(2,5-dimethylphenyl)-2-oxoethyl 4-(dimethylamino)benzoate
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Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps starting from acetoacetic esters or similar precursors. For instance, Lovro Selič, S. Grdadolnik, and B. Stanovnik (1997) elaborated on the preparation of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its use in generating various heterocyclic systems such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and others through a series of reagents and reaction conditions (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(2,5-dimethylphenyl)-2-oxoethyl 4-(dimethylamino)benzoate is characterized by the presence of aromatic rings, ester groups, and amine functionalities that allow for a range of interactions and reactivity. The crystal structure analysis, such as that conducted by B. Gowda et al. (2008) on 2,4-dimethylphenyl benzoate, shows how the central –O—C—O– group and the aromatic rings interact within the molecular framework (Gowda et al., 2008).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, highlighting its versatility. For example, V. Papper et al. (2003) synthesized a dual-fluorescent compound as a potential probe for visual and proton-pumping opsin proteins, demonstrating the compound's utility in biochemical applications (Papper et al., 2003).
Physical Properties Analysis
The physical properties of such compounds can be deduced from their crystal structures and spectroscopic data. The analysis of crystal packing, bond angles, and distances provides insights into the stability and solubility of the compound, as seen in the studies by Aakeröy, Desper, and Levin (2005), who discovered new polymorphs of related compounds through X-ray crystallography (Aakeröy, Desper, & Levin, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and potential interactions with other molecules, are crucial for understanding the applications of 2-(2,5-dimethylphenyl)-2-oxoethyl 4-(dimethylamino)benzoate derivatives. The work by Changkang Huang, Chun‐Chieh Peng, and C. Chou (1994) on the reactivity of 2,5-dimethylene-2,5-dihydrothiophene with triplet oxygen offers a glimpse into the oxidative stability and potential chemical transformations of structurally similar compounds (Huang, Peng, & Chou, 1994).
Future Directions
properties
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 4-(dimethylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-5-6-14(2)17(11-13)18(21)12-23-19(22)15-7-9-16(10-8-15)20(3)4/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUILGVFTGMWCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-2-oxoethyl 4-(dimethylamino)benzoate |
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